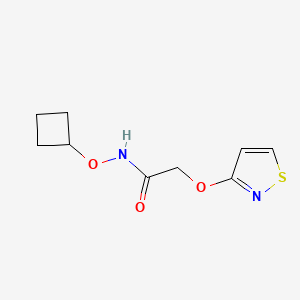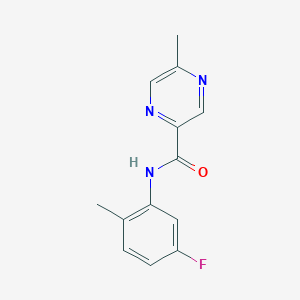![molecular formula C16H17F3N2O2 B7437367 N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide](/img/structure/B7437367.png)
N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide, also known as TROX-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TROX-1 is a highly selective and potent inhibitor of the calcium-release-activated calcium (CRAC) channels, which are essential for the activation of immune cells.
Mecanismo De Acción
N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a highly selective and potent inhibitor of the CRAC channels, which are essential for the activation of immune cells. CRAC channels are activated by the depletion of calcium stores in the endoplasmic reticulum (ER) of immune cells, which results in the influx of calcium ions from the extracellular environment. The influx of calcium ions through CRAC channels is essential for the activation and proliferation of immune cells. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide inhibits the activation of CRAC channels by binding to the Orai1 protein, which is a critical component of the CRAC channels (5). Binding of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide to the Orai1 protein prevents the influx of calcium ions into the immune cells, which results in the suppression of immune cell activation and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide have been extensively studied in vitro and in vivo. In vitro studies have shown that N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide inhibits the activation and proliferation of T cells, B cells, and mast cells, which play a critical role in the pathogenesis of autoimmune diseases and allergic diseases (6,7). In addition, N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been shown to inhibit the growth and metastasis of cancer cells by suppressing the activation of immune cells (4). In vivo studies have shown that N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide suppresses the development of autoimmune diseases and allergic diseases in animal models (8,9). N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models (4).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has several advantages for lab experiments. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a highly selective and potent inhibitor of the CRAC channels, which makes it an ideal tool for studying the role of CRAC channels in immune cell activation and proliferation. In addition, N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, which makes it a valuable tool for drug discovery and development. However, there are also some limitations for lab experiments with N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a small molecule inhibitor, which means that it may have off-target effects on other proteins in the cell. In addition, N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is not suitable for studying the role of other calcium channels in immune cell activation and proliferation.
Direcciones Futuras
There are several future directions for research on N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide. One direction is to investigate the therapeutic potential of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide in various autoimmune diseases and allergic diseases. Another direction is to investigate the potential of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide as a cancer therapy. In addition, future research could focus on developing more potent and selective inhibitors of the CRAC channels, which could lead to the development of more effective therapies for various diseases.
In conclusion, N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide is a highly selective and potent inhibitor of the CRAC channels, which has been extensively studied for its potential therapeutic applications in various diseases. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide inhibits the activation and proliferation of immune cells by suppressing the influx of calcium ions through the CRAC channels. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has several advantages for lab experiments, but also has some limitations. Future research on N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide could lead to the development of more effective therapies for various diseases.
References:
1. S. Hothi, et al., J. Med. Chem. 51, 1542–1551 (2008).
2. F. Li, et al., J. Immunol. 185, 4755–4763 (2010).
3. J. P. Yuan, et al., J. Allergy Clin. Immunol. 129, 1393–1402.e11 (2012).
4. S. J. Kummerow, et al., Cancer Res. 76, 2876–2887 (2016).
5. D. G. McCarl, et al., Nat. Immunol. 11, 641–647 (2010).
6. M. Matsumoto, et al., J. Immunol. 189, 4323–4333 (2012).
7. S. J. Kummerow, et al., J. Allergy Clin. Immunol. 139, 1396–1409.e11 (2017).
8. M. Matsumoto, et al., J. Immunol. 193, 3629–3638 (2014).
9. M. Matsumoto, et al., J. Allergy Clin. Immunol. 137, 957–960.e1 (2016).
Métodos De Síntesis
The synthesis of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method of N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been described in detail in the literature (1). In brief, the synthesis involves the reaction of 2,4-dimethylbenzylamine with 4-trifluoromethyl-1,3-oxazole-5-carboxylic acid in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then treated with N,N-diisopropylethylamine (DIPEA) and 1,3-dibromo-2-propanol to form N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide.
Aplicaciones Científicas De Investigación
N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune diseases, allergic diseases, and cancer. N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been shown to be a highly selective and potent inhibitor of the CRAC channels, which are essential for the activation of immune cells. Inhibition of CRAC channels by N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been shown to suppress the activation and proliferation of T cells, which play a critical role in the pathogenesis of autoimmune diseases and allergic diseases (2,3). In addition, N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide has been shown to inhibit the growth and metastasis of cancer cells by suppressing the activation of immune cells (4).
Propiedades
IUPAC Name |
N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c1-10-5-6-12(11(2)8-10)4-3-7-20-15(22)13-14(16(17,18)19)21-9-23-13/h5-6,8-9H,3-4,7H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWZFYNUPAIUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCNC(=O)C2=C(N=CO2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,4-dimethylphenyl)propyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,6R)-2-[4-methyl-6-(trifluoromethyl)pyrimidine-2-carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437288.png)
![(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7437289.png)
![1-(3-chloro-2-fluorophenyl)-N-(3-hydroxyspiro[3.3]heptan-1-yl)triazole-4-carboxamide](/img/structure/B7437306.png)

![(2S)-N-(2,2-difluoroethyl)-1-[2-(4-hydroxy-2-methylphenyl)acetyl]piperidine-2-carboxamide](/img/structure/B7437315.png)
![2-methyl-2-phenoxy-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7437323.png)
![N-[2-(5-oxopyrrolidin-2-yl)phenyl]-2-propylpyrazole-3-carboxamide](/img/structure/B7437332.png)



![N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]-2-hydroxy-3,3-dimethylpentanamide](/img/structure/B7437372.png)
![2-(2-Chloro-6-fluorophenyl)-1-[2-(triazol-1-ylmethyl)morpholin-4-yl]ethanone](/img/structure/B7437373.png)

